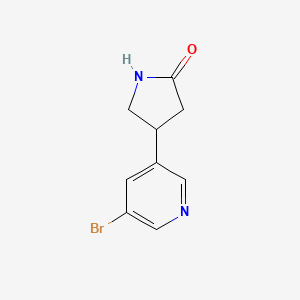
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidin-2-one ring substituted with a 5-bromopyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that forms pyrrolidine-2-carbaldehyde in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromopyridinyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized pyrrolidin-2-one derivatives.
科学的研究の応用
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the synthesis of fine chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A core structure in many bioactive molecules.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Prolinol: Another pyrrolidine derivative with significant medicinal chemistry applications.
Uniqueness
4-(5-Bromopyridin-3-yl)pyrrolidin-2-one is unique due to the presence of the bromopyridinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing novel compounds with specific properties.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
4-(5-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-1-6(3-11-5-8)7-2-9(13)12-4-7/h1,3,5,7H,2,4H2,(H,12,13) |
InChIキー |
UKBOFVYRGSYSTD-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC1=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)


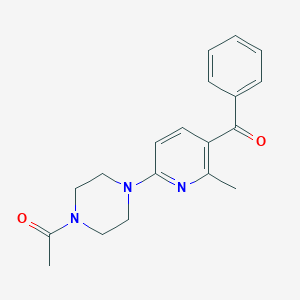
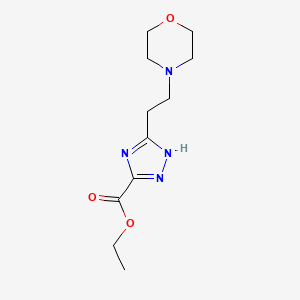
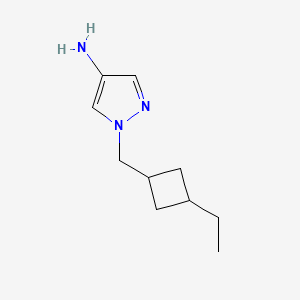
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
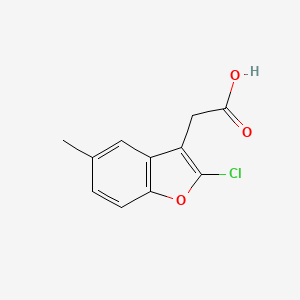



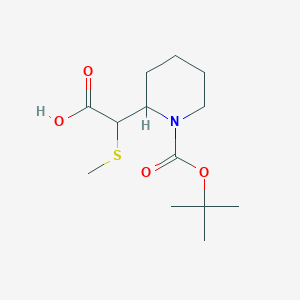
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
